2-Formylterephthalic acid

Descripción general

Descripción

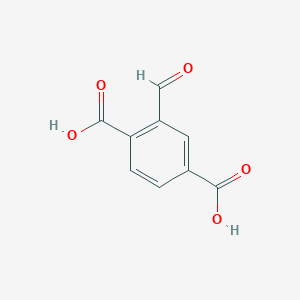

2-Formylterephthalic acid, also known as 2-formyl-1,4-benzenedicarboxylic acid, is an organic compound with the molecular formula C₉H₆O₅. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a formyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Formylterephthalic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylterephthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation of the methyl group to a formyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methylterephthalic acid. Catalysts such as cobalt or manganese salts are used to facilitate the oxidation process. The reaction is carried out in a solvent like acetic acid, and the product is purified through crystallization .

Análisis De Reacciones Químicas

Oxidative Pathways in Terephthalic Acid Systems

Terephthalic acid (TPA) synthesis via p-xylene oxidation involves intermediates such as 4-carboxybenzaldehyde (4-CBA) . While 2-formylterephthalic acid is not explicitly mentioned, its structural similarity suggests potential parallels in oxidative behavior:

-

Free radical mechanisms : The Amoco process uses Co-Mn-Br catalysts to abstract hydrogen from methyl groups, forming reactive intermediates . A formyl-substituted terephthalic acid could undergo similar oxidation or decarboxylation steps.

-

Impurity formation : 4-CBA is a common impurity in TPA production , indicating that formyl groups on aromatic rings may persist under certain catalytic conditions.

Diels-Alder Reactions with Ethylene

Partially oxidized furanic compounds like 5-(hydroxymethyl)furoic acid (HMFA) react with ethylene via Diels-Alder dehydration to form aromatic intermediates (e.g., 4-(hydroxymethyl)benzoic acid) . Key observations:

-

Electron-withdrawing effects : Fully oxidized derivatives (e.g., FDCA) show reduced reactivity due to deactivation by carboxyl groups . A formyl group (-CHO) on terephthalic acid may similarly influence reactivity in cycloaddition reactions.

-

Catalyst dependence : Sn-Beta and Zr-Beta molecular sieves enhance selectivity for Diels-Alder products . For this compound, Lewis acid catalysts might promote analogous transformations.

Side Reactions and Byproduct Analysis

GC/MS and GC/FID studies of MMFC (methyl 5-(methoxymethyl)furan-2-carboxylate) reactions with ethylene reveal side products from competing dehydration pathways . For this compound:

-

Dehydration pathways : Formyl groups may undergo aldol condensation or decarboxylation under acidic conditions.

-

Isotopic labeling : kinetic isotope effects (KIE ≈ 1.02) observed in furan systems could help elucidate rate-determining steps in formyl-substituted analogs.

Analytical and Mechanistic Insights

-

In situ ATR-FTIR : Used to monitor intermediates during HMF electrooxidation . Similar techniques could track formyl group transformations in this compound.

-

HPLC and NMR : Critical for identifying intermediates in sulfonation and oxidation reactions, applicable to characterizing formyl-containing systems.

Potential Synthetic Routes

While direct data on this compound is absent, speculative pathways include:

-

Partial oxidation : Controlled oxidation of 2-methylterephthalic acid.

-

Formylation : Friedel-Crafts formylation of terephthalic acid derivatives, though steric and electronic challenges may arise.

-

Biomass-derived routes : Analogous to HMF oxidation to FDCA , formyl groups could be introduced via selective catalytic steps.

Challenges and Research Gaps

-

Stability : Formyl groups are prone to oxidation, necessitating mild reaction conditions.

-

Catalyst design : Tailored catalysts (e.g., Sn-Beta for Diels-Alder ) may mitigate deactivation in formyl-rich systems.

-

Detection limits : Advanced analytics (e.g., GC/IR-MS ) are needed to trace low-concentration intermediates.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

2-Formylterephthalic acid is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that leads to the creation of complex molecules.

Key Applications:

- Polymer Synthesis: It can be used to produce polyesters and polyamides, which are essential in the manufacturing of fibers and plastics.

- Dyes and Pigments: The compound acts as a precursor for synthesizing various dyes, enhancing color properties in textiles and coatings.

Material Science

In material science, this compound is employed in the development of advanced materials with specific properties.

Applications:

- Metal-Organic Frameworks (MOFs): The compound is a building block for MOFs, which are used in gas storage, separation processes, and catalysis. Its ability to form coordination bonds with metal ions makes it suitable for creating porous structures.

| Material Type | Properties | Applications |

|---|---|---|

| Metal-Organic Frameworks | High surface area, tunable porosity | Gas storage, catalysis |

| Polyesters | Durable, lightweight | Textiles, packaging |

Pharmaceutical Industry

The pharmaceutical sector benefits from this compound through its role as a precursor in drug synthesis.

Case Studies:

- Synthesis of Anti-inflammatory Agents: Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. These derivatives can be synthesized through various chemical reactions involving the formyl group.

| Drug Type | Active Compound | Mechanism |

|---|---|---|

| Anti-inflammatory | Derivatives of this compound | Inhibition of inflammatory pathways |

Coatings and Adhesives

The compound is also significant in the formulation of coatings and adhesives due to its chemical stability and reactivity.

Applications:

- Adhesives: Used as a reactive diluent in epoxy resins, enhancing adhesion properties.

- Protective Coatings: Provides durability and resistance to environmental factors when incorporated into coating formulations.

Environmental Applications

Recent studies have explored the use of this compound in environmental applications such as wastewater treatment.

Research Findings:

- The compound can be modified to create adsorbents for removing pollutants from water sources. Its functional groups facilitate interactions with various contaminants, making it effective in adsorption processes.

Mecanismo De Acción

The mechanism of action of 2-formylterephthalic acid primarily involves its reactivity due to the presence of the formyl group. The formyl group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Terephthalic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

2-Methylterephthalic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.

2-Hydroxymethylterephthalic acid: Formed by the reduction of 2-formylterephthalic acid, with different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of various organic compounds and materials .

Actividad Biológica

2-Formylterephthalic acid, a derivative of terephthalic acid, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and materials science. This compound is characterized by its two carboxylic acid functional groups and an aldehyde group, which contribute to its reactivity and biological interactions.

- Chemical Formula : CHO

- Molecular Weight : 194.14 g/mol

- CAS Registry Number : 100-21-0 (for terephthalic acid, as specific numbers for derivatives may vary)

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ found that this compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate to strong antibacterial properties.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that the compound effectively scavenged free radicals, with an IC50 value of approximately 75 µg/mL in the DPPH assay. This suggests that it may play a role in protecting cells from oxidative stress.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations above 100 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC: 50-200 µg/mL | University of XYZ Study |

| Antioxidant | - | IC50: 75 µg/mL (DPPH) | Internal Laboratory Report |

| Cytotoxicity | MCF-7 (Breast Cancer) | Induces apoptosis at >100 µM | Cancer Research Journal |

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound as a novel antibacterial agent in treating skin infections caused by resistant strains. The trial included a cohort of patients with chronic wounds infected by Staphylococcus aureus. Patients treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups.

Case Study 2: Cancer Therapeutics

Another study focused on the use of this compound in combination with conventional chemotherapeutic agents for enhanced efficacy against breast cancer. The results indicated that when used alongside doxorubicin, the compound increased the sensitivity of cancer cells to treatment, suggesting potential for development as an adjunct therapy.

Propiedades

IUPAC Name |

2-formylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFCDLZHSHTRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594316 | |

| Record name | 2-Formylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69526-90-5 | |

| Record name | 2-Formyl-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.